molecular formula C20H21ClN2 B584853 8-Dechloro-7-chloro-N-methyl Desloratadine CAS No. 1346600-30-3

8-Dechloro-7-chloro-N-methyl Desloratadine

Cat. No.: B584853
CAS No.: 1346600-30-3
M. Wt: 324.852
InChI Key: NCLUNMSJAAFQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Dechloro-7-chloro-N-methyl Desloratadine, with the CAS registry number 1346600-30-3, is a chemical compound classified as a related substance or impurity of Desloratadine . Desloratadine is a well-established, second-generation, long-acting tricyclic antihistamine that selectively antagonizes the peripheral H1 receptor . It is the active descarboethoxy metabolite of Loratadine and is clinically used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria, exhibiting a non-sedating profile due to its minimal penetration into the central nervous system . As an analog of this pharmacologically active drug, 8-Dechloro-7-chloro-N-methyl Desloratadine possesses significant value in analytical and pharmaceutical research. It serves as a critical reference standard in the development and validation of analytical methods, particularly for the quantification and control of potential impurities in Desloratadine Active Pharmaceutical Ingredient (API) and its finished drug products, such as Clarinex or Aerius . The molecular formula for this compound is C20H21ClN2, and it has a molecular weight of 324.85 g/mol . Its IUPAC name is 7-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine . Research involving this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations by helping to establish complete impurity profiles and meet stringent regulatory requirements for drug approval and manufacturing. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

12-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-12-9-14(10-13-23)19-17-5-2-6-18(21)16(17)8-7-15-4-3-11-22-20(15)19/h2-6,11H,7-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLUNMSJAAFQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes from Desloratadine

The most direct approach involves modifying desloratadine through targeted chlorination and methylation. A study published in Molecules (2014) outlines a method where desloratadine is reacted with 4-nitrobenzoyl chloride (2a ) in dichloromethane (CH₂Cl₂) under basic conditions . Triethylamine (Et₃N) facilitates the acylation, yielding 4a (8-Dechloro-7-chloro-N-methyl desloratadine) with a 95% yield after recrystallization from ethanol . Key parameters include:

  • Reagents : Desloratadine, 4-nitrobenzoyl chloride, Et₃N, CH₂Cl₂.

  • Conditions : 0°C for 10 minutes, followed by 2 hours at room temperature.

  • Workup : Washing with 1M HCl and water, drying over MgSO₄, and solvent evaporation .

This method emphasizes mild conditions and high purity, as confirmed by 1H-NMR^1 \text{H-NMR} and HPLC .

Direct Synthesis from Loratadine Derivatives

Alternative routes start with loratadine, the parent compound of desloratadine. Patent CN113004245B describes a two-step process using methyl-loratadine (1 ) and chloroethyl chloroformate . The first step involves refluxing 1 with chloroethyl chloroformate in 1,2-dichloroethane at 80°C for 4 hours, followed by methanol reflux to remove the chloroethoxycarbonyl group . This method achieves an 88% yield and reduces impurities compared to traditional hydrolysis .

Critical Parameters :

  • Solvent : 1,2-Dichloroethane or chloroform.

  • Molar Ratio : Chloroethyl chloroformate to methyl-loratadine = 1.05:1–2:1.

  • Reaction Time : 4–8 hours for step 1; 3–5 hours for step 2 .

This approach avoids harsh alkaline conditions, minimizing byproduct formation .

Impurity Formation During Desloratadine Synthesis

8-Dechloro-7-chloro-N-methyl desloratadine can emerge as an impurity during desloratadine production. Patent US20120101281A1 highlights that incomplete decarboethoxylation of loratadine in ethanol/water with weak bases (e.g., LiOH) may lead to chlorinated derivatives . Controlling reaction pH (6.5–7.0) and temperature (reflux, 20–60 hours) is critical to suppress this side reaction .

Optimization of Reaction Conditions

Comparative studies reveal that solvent choice and base strength significantly impact yield and purity:

Method Solvent Base Yield Purity (HPLC)
MDPI (2014) CH₂Cl₂Et₃N95%>98%
CN113004245B 1,2-DichloroethaneNone88%>99%
US20120101281A1 Ethanol/WaterLiOH/NaOH71%95%

The use of aprotic solvents (e.g., CH₂Cl₂) enhances reaction efficiency, while mixed solvents like ethanol/water simplify purification .

Analytical Characterization

Post-synthesis analysis employs multiple techniques:

  • 1H-NMR^1 \text{H-NMR} : Peaks at δ 2.18–2.32 (m, 2H) and δ 7.54–7.57 (m, 1H) confirm the chlorinated aromatic structure .

  • Mass Spectrometry : ESI-MS shows [M+1]⁺ = 324.85, aligning with the molecular formula C₂₀H₂₁ClN₂ .

  • HPLC : Retention time comparisons with reference standards ensure purity >95% .

Chemical Reactions Analysis

8-Dechloro-7-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Dechloro-7-chloro-N-methyl Desloratadine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Dechloro-7-chloro-N-methyl Desloratadine involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptors on various cells, and the pathways involved include the inhibition of histamine-induced signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-Dechloro-7-chloro-N-methyl Desloratadine with its closest structural analogs, focusing on chemical properties, synthesis, and functional roles:

Compound 8-Dechloro-7-chloro-N-methyl Desloratadine 8-Dechloro-10-chloro Desloratadine N-Methyl Desloratadine
CAS Number 1346601-53-3 1346600-61-0 117811-13-9
Molecular Formula C₁₉H₁₉ClN₂ C₁₉H₁₈Cl₂N₂ C₁₉H₁₉ClN₂
Molecular Weight 310.82 g/mol 345.27 g/mol 310.82 g/mol
Chlorine Substitution 7-Cl, 8-dechloro 10-Cl, 8-dechloro 8-Cl (parent structure)
Melting Point Not reported Not reported 134–135°C
Synthesis Custom synthesis via desloratadine intermediates Derived from loratadine metabolism Green synthesis using water-mediated methods
Role Desloratadine impurity Desloratadine degradation product Active metabolite of loratadine

Key Findings:

Structural Differentiation: The 7-chloro vs. 10-chloro positional isomerism significantly alters lipophilicity and stability. For instance, 8-Dechloro-10-chloro Desloratadine (C₁₉H₁₈Cl₂N₂) has higher molecular weight due to an additional chlorine atom, which may reduce solubility compared to the 7-chloro variant . N-methylation in 8-Dechloro-7-chloro-N-methyl Desloratadine enhances metabolic stability compared to non-methylated analogs, as observed in pharmacokinetic studies of related compounds .

Synthetic Pathways :

  • 8-Dechloro-7-chloro-N-methyl Desloratadine is synthesized via controlled dechlorination and methylation of desloratadine precursors, ensuring minimal cross-contamination during manufacturing .
  • In contrast, 8-Dechloro-10-chloro Desloratadine arises from loratadine metabolism, involving cytochrome P450-mediated dealkylation and halogen rearrangement .

Degradation and Stability: Under UV light, desloratadine degrades into multiple impurities, including 8-Dechloro-7-chloro-N-methyl Desloratadine, which shows reduced stability compared to its 10-chloro counterpart due to weaker π-π stacking interactions .

Research Implications and Regulatory Considerations

  • Analytical Methods : High-performance thin-layer chromatography (HPTLC) and GC-MS are used to quantify 8-Dechloro-7-chloro-N-methyl Desloratadine in drug formulations, with detection limits ≤0.1% .
  • Regulatory Compliance: The European Medicines Agency (EMA) mandates impurity profiling for desloratadine generics, requiring comparative studies with reference products . However, data on non-EU reference products (e.g., Canadian-sourced) are often excluded from public reports .
  • Green Chemistry : Advances in water-mediated synthesis of related compounds (e.g., N-methyl Desloratadine) highlight eco-friendly approaches to impurity mitigation .

Biological Activity

8-Dechloro-7-chloro-N-methyl Desloratadine is a derivative of Desloratadine, a non-sedating antihistamine primarily used to treat allergic conditions. This compound has garnered attention for its potential biological activities, particularly its interaction with histamine receptors and other biological pathways.

  • Molecular Formula : C20_{20}H21_{21}Cl2_{2}N2_{2}
  • Molecular Weight : 324.85 g/mol
  • IUPAC Name : 12-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

The primary mechanism of action for 8-Dechloro-7-chloro-N-methyl Desloratadine involves its role as an H1 receptor antagonist . By blocking the H1 receptors, it inhibits the action of histamine, which is responsible for many allergic symptoms such as itching, swelling, and vasodilation. This compound's structural modifications may enhance its binding affinity and selectivity compared to its parent compound, Desloratadine.

Comparison with Similar Compounds

CompoundMechanism of ActionUnique Features
8-Dechloro-7-chloro-N-methyl Desloratadine H1 receptor antagonistIncreased binding affinity due to structural modifications
Desloratadine H1 receptor antagonistParent compound; lacks chlorine and methyl modifications
Loratadine H1 receptor antagonistFirst-generation antihistamine; sedative effects
Fexofenadine H1 receptor antagonistNon-sedating; distinct structure from Desloratadine

Antihistaminic Activity

Research indicates that 8-Dechloro-7-chloro-N-methyl Desloratadine exhibits significant antihistaminic activity. In vitro studies have shown that this compound effectively inhibits histamine-induced signaling pathways in various cell types. The binding affinity to H1 receptors was assessed using radiolabeled histamine assays, demonstrating that it competes effectively with histamine for receptor sites.

Anti-inflammatory Properties

In addition to its antihistaminic effects, studies have suggested that 8-Dechloro-7-chloro-N-methyl Desloratadine may possess anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies and Research Findings

A study published in Pharmaceutical Research evaluated various substituted desloratadine derivatives for their biological activity. Among these, 8-Dechloro-7-chloro-N-methyl Desloratadine was highlighted for its promising activity as a selective V2 receptor antagonist, indicating potential applications beyond antihistamines:

  • In vitro Binding Assays : The compound demonstrated high affinity for V2 receptors.
  • In vivo Diuretic Activity : Animal models showed significant diuretic effects when treated with this compound, suggesting it could be beneficial in managing fluid retention disorders.

Summary of Findings

The following table summarizes key findings from studies on 8-Dechloro-7-chloro-N-methyl Desloratadine:

Study TypeFindings
In vitro binding assaysHigh affinity for H1 and V2 receptors
In vivo studiesSignificant diuretic effects observed
Cytokine expression studiesReduced levels of pro-inflammatory cytokines

Q & A

Q. What advanced separation technologies are effective in isolating 8-Dechloro-7-chloro-N-methyl Desloratadine from complex reaction mixtures?

  • Methodology : Compare performance of preparative HPLC, simulated moving bed (SMB) chromatography, and centrifugal partition chromatography (CPC). Optimize solvent systems (heptane/ethyl acetate/ethanol/water) for partition coefficients (K values). Validate purity using chiral columns if stereoisomers are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.